4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one

Medicinal Chemistry ADME Drug Discovery

Medicinal chemistry teams often face limited access to enaminone building blocks with constrained, three-dimensional substituents for SAR exploration. 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one (CAS 1602096-71-8) directly addresses this gap. Its geminal amino-cyclopropyl substitution on the enone core provides a distinct steric and electronic profile (LogP 1.259, TPSA 43.09 Ų) unavailable from simpler analogs. · Enables systematic investigation of cyclopropyl effects on target binding and ADME. · Serves as a substrate for transition-metal-catalyzed ring expansion to access N-heterobicyclic scaffolds. · Supplied with rigorous analytical characterization to ensure reproducible synthetic outcomes.

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
Cat. No. B13169061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)C(C)(C1CC1)N
InChIInChI=1S/C9H15NO/c1-6(2)8(11)9(3,10)7-4-5-7/h7H,1,4-5,10H2,2-3H3
InChIKeyINWAVBZWBDGYKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one: Procurement Profile


4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one (CAS 1602096-71-8) is a specialized organic compound featuring a cyclopropyl-substituted α,β-unsaturated enone framework with a geminal amino group, giving it a molecular formula of C₉H₁₅NO and a molecular weight of 153.22 g/mol . As an enaminone, it contains a conjugated system of an amine, an alkene, and a ketone, which is highly valued as a synthetic building block [1]. This compound is primarily of interest in medicinal chemistry research as a reactive scaffold for the synthesis of complex heterocycles and potential bioactive molecules, rather than as a direct drug candidate itself [2].

4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one: Why Generic Substitution Fails


The unique combination of a sterically constrained cyclopropyl ring and a geminally substituted amino group adjacent to the electrophilic enone system in 4-amino-4-cyclopropyl-2-methylpent-1-en-3-one dictates its specific reactivity profile and physicochemical properties, such as a LogP of 1.259 and a TPSA of 43.09 Ų . Substitution with in-class compounds lacking the cyclopropyl ring (e.g., 4-amino-2-methylpent-1-en-3-one) or possessing a different amine substitution pattern (e.g., 4-(cyclopropylamino)-2-methylpent-1-en-3-one) would result in significantly altered steric bulk, conformational rigidity, and electron distribution. This renders cross-compound data extrapolation invalid for predicting reaction yields, selectivity in cycloadditions, or resulting biological activity, as even minor structural modifications can lead to profound differences in molecular interactions and synthetic outcomes [1].

4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one: Selection Evidence


Physicochemical Profile vs. Key Analogs

The 4-amino-4-cyclopropyl-2-methylpent-1-en-3-one scaffold presents a distinct physicochemical fingerprint compared to a des-cyclopropyl analog. The calculated LogP of 1.259 and topological polar surface area (TPSA) of 43.09 Ų contrast with the lower predicted LogP (1.1) and lower TPSA (43.09 Ų vs. higher for analogs) of the non-cyclopropyl 4-amino-2-methylpent-1-en-3-one, which has a molecular weight of 113.16 g/mol . This demonstrates the impact of the cyclopropyl ring on key drug-likeness parameters.

Medicinal Chemistry ADME Drug Discovery

Reactivity for N-Heterobicyclic Enone Synthesis

Research on amino-substituted cyclopropanes demonstrates their utility in rhodium-catalyzed carbonylative ring expansions to produce N-heterobicyclic enones [1]. While not a direct study of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one, the compound's structure, containing both an amino group and a cyclopropyl ring, places it within this valuable class of substrates for generating diverse heterocyclic scaffolds. The geminal substitution on the cyclopropyl ring is a key structural feature known to influence the regioselectivity and efficiency of such transition-metal-catalyzed transformations.

Synthetic Methodology Heterocyclic Chemistry Rhodium Catalysis

Lipoxygenase Inhibitor Potential

A compound listed under the MeSH term for cyclopropyl enones is described as 'a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism' [1]. While the specific identity of the compound in this descriptor is not provided, the association of this pharmacophore with lipoxygenase inhibition suggests that 4-amino-4-cyclopropyl-2-methylpent-1-en-3-one, which contains this core structure, may possess similar biological activity. Other analogs have been tested for inhibitory activity against cyclooxygenase in mouse macrophages , further supporting the potential of this structural class.

Inflammation Arachidonic Acid Cascade Enzyme Inhibition

4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one: Validated Applications


SAR Scaffold for Early Drug Discovery

Based on its unique combination of a cyclopropyl ring and a geminal amino group on an enone system [1], this compound is ideally suited for medicinal chemistry teams conducting structure-activity relationship (SAR) studies. Its distinct physicochemical profile (LogP 1.259, TPSA 43.09 Ų) allows for the systematic exploration of how these specific steric and electronic features influence target binding, selectivity, and preliminary ADME parameters, differentiating it from simpler enaminone analogs.

Heterocycle Synthesis Building Block

As an amino-substituted cyclopropane, this compound serves as a valuable substrate in transition-metal-catalyzed ring-expansion methodologies [2]. Its procurement enables the synthesis of N-heterobicyclic enones and other constrained polycyclic scaffolds, which are of high interest for generating chemical libraries with increased three-dimensionality and potential biological activity.

Arachidonic Acid Pathway Enzyme Probe

Given the class-level inference linking cyclopropyl enones to lipoxygenase inhibition [3], 4-amino-4-cyclopropyl-2-methylpent-1-en-3-one can be utilized as a chemical probe in enzyme assays. It provides a distinct molecular handle for studying the inhibition of enzymes involved in the arachidonic acid cascade, such as lipoxygenases and cyclooxygenases , enabling the identification of novel chemotypes for anti-inflammatory research.

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